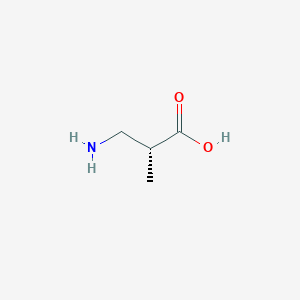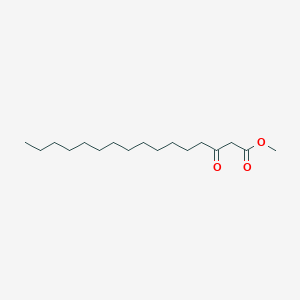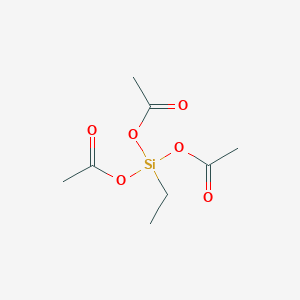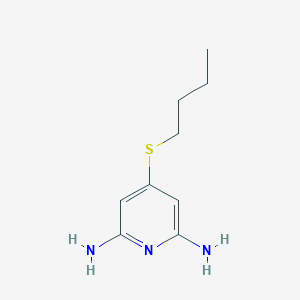
4-(Butylsulfanyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylsulfanyl)pyridine-2,6-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as 2,6-bis(4-butylsulfanylphenyl)pyridine and is a derivative of pyridine. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 4-(Butylsulfanyl)pyridine-2,6-diamine is still under investigation. However, it is believed to interact with specific receptors or enzymes in the body, leading to its observed effects.
Biochemical And Physiological Effects
Studies have shown that 4-(Butylsulfanyl)pyridine-2,6-diamine has various biochemical and physiological effects. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In materials science, it has been shown to have high electron mobility and good charge transport properties. In catalysis, it has been shown to enhance the reactivity and selectivity of transition metal catalysts.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(Butylsulfanyl)pyridine-2,6-diamine in lab experiments include its high purity and yield, its potential as a versatile ligand in transition metal catalysis, and its potential as an organic semiconductor. The limitations include its relatively high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the study of 4-(Butylsulfanyl)pyridine-2,6-diamine. These include:
1. Further investigation of its mechanism of action and potential drug targets in medicinal chemistry.
2. Exploration of its potential as an organic semiconductor in materials science.
3. Optimization of its synthesis methods to reduce cost and increase yield.
4. Investigation of its potential as a ligand in other transition metal catalysis reactions.
5. Development of new derivatives of 4-(Butylsulfanyl)pyridine-2,6-diamine with improved properties for various applications.
In conclusion, 4-(Butylsulfanyl)pyridine-2,6-diamine is a compound with significant potential in various scientific research fields. Its synthesis methods have been optimized, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. There are several future directions for its study, including further investigation of its mechanism of action and potential drug targets, exploration of its potential as an organic semiconductor, and development of new derivatives with improved properties.
Synthesis Methods
The synthesis of 4-(Butylsulfanyl)pyridine-2,6-diamine has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. These methods have been optimized to yield high purity and yield of the compound.
Scientific Research Applications
The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it has been studied for its potential as an anticancer agent and as a drug target for various diseases. In materials science, it has been studied for its potential as an organic semiconductor and as a component in organic light-emitting diodes. In catalysis, it has been studied for its potential as a ligand in transition metal catalysis.
properties
CAS RN |
18960-91-3 |
|---|---|
Product Name |
4-(Butylsulfanyl)pyridine-2,6-diamine |
Molecular Formula |
C9H15N3S |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
4-butylsulfanylpyridine-2,6-diamine |
InChI |
InChI=1S/C9H15N3S/c1-2-3-4-13-7-5-8(10)12-9(11)6-7/h5-6H,2-4H2,1H3,(H4,10,11,12) |
InChI Key |
ZWFGEMIQVRPUAW-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC(=NC(=C1)N)N |
Canonical SMILES |
CCCCSC1=CC(=NC(=C1)N)N |
Other CAS RN |
18960-91-3 |
synonyms |
Pyridine, 2,6-diamino-4-(butylthio)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



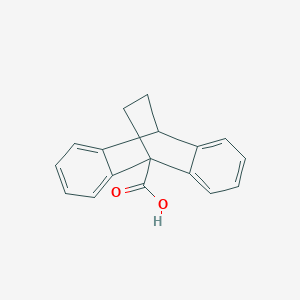
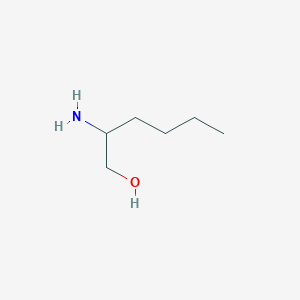
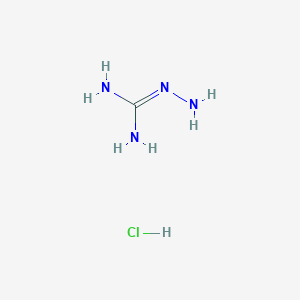
![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)
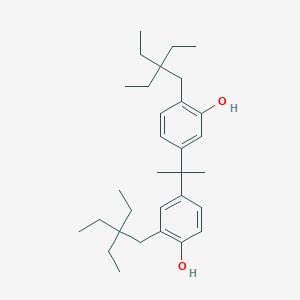
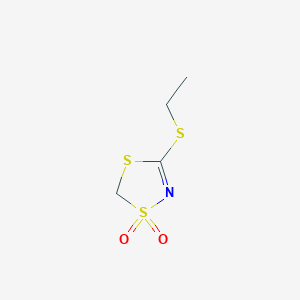
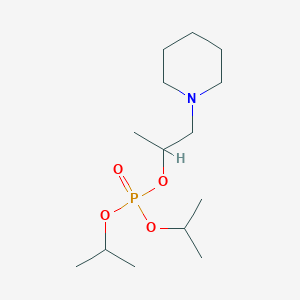
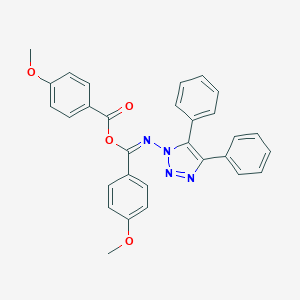
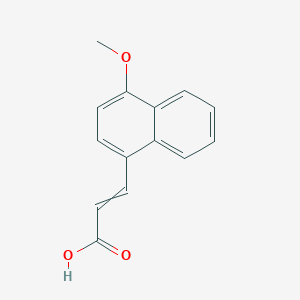
![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
